2-(4-Ethylphenyl)-2-methylpropanoic acid
Overview
Description
“2-(4-Ethylphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da . It is also known as “2-(4-Ethylphenyl)propionic acid” and "Benzeneacetic acid, 4-ethyl-α-methyl-" . It is used as an impurity in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylphenyl)-2-methylpropanoic acid” consists of an ethyl group attached to the fourth carbon of a phenyl group, which is further attached to a propanoic acid group .Scientific Research Applications
Application 1: Hydrolysis of Phenylboronic Pinacol Esters
- Summary of the Application: Boronic acids and their esters, such as phenylboronic pinacol esters, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods of Application: The hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
- Results or Outcomes: These compounds are only marginally stable in water. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Application 2: Lewis-Acid-Catalyzed (3+2) Annulation
- Summary of the Application: A Sc(OTf)3-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols is reported .
- Methods of Application: The reaction proceeds via a Friedel–Crafts-type allenylation/5-exo-annulation cascade. In the reaction, 2-indolylmethanol is used as a three-carbon synthon, and propargyl alcohol is used as a two-carbon synthon .
- Results or Outcomes: This method provides a direct and high-yield pathway for synthetically useful cyclopenta[b]indoles. The method features easily accessible substrates with broad scope and generality, the formation of multiple bonds with high efficiency, and easy scale-up .
Safety And Hazards
While specific safety and hazard information for “2-(4-Ethylphenyl)-2-methylpropanoic acid” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .
properties
IUPAC Name |
2-(4-ethylphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTABWPDSXBXQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-methylpropanoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.